molecular formula C16H14Br2 B3059100 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene CAS No. 94275-22-6

5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene

Cat. No.: B3059100
CAS No.: 94275-22-6
M. Wt: 366.09 g/mol
InChI Key: JFWMKAUXLFFZTQ-UHFFFAOYSA-N
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Description

5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene (CAS: 94275-22-6) is a brominated derivative of the parent compound 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene (CAS: 1460-59-9), which consists of a bicyclic [8]annulene core fused with two benzene rings. The dibromo variant features bromine atoms at positions 5 and 11, introduced via bromination using N-bromosuccinimide (NBS) in carbon tetrachloride . This compound is pivotal in synthetic chemistry due to its strained cyclooctene structure and the reactivity of its bromine substituents, which enable cross-coupling reactions and polymerization. Its molecular formula is C₁₆H₁₄Br₂, with an average mass of 366.0 g/mol.

Properties

IUPAC Name

2,10-dibromotricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2/c17-15-9-11-5-1-3-7-13(11)16(18)10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWMKAUXLFFZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CC(C3=CC=CC=C31)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293551
Record name 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94275-22-6
Record name NSC90645
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Chemical Properties

5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e]annulene (molecular formula C₁₆H₁₄Br₂ , molecular weight 366.095 g/mol ) features a partially saturated dibenzoannulene core with bromine atoms at opposing positions. The tetrahydro configuration introduces strain into the eight-membered ring, influencing its reactivity and physical properties. The compound’s NMR and mass spectrometry data confirm the regiospecific bromination pattern, while its crystalline structure has been resolved via X-ray diffraction in related derivatives.

Synthetic Routes to 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e]annulene

Direct Bromination of (Z)-5,6-Dihydrodibenzo[a,e]annulen-5-ol

The most well-documented synthesis involves the bromination of (Z)-5,6-dihydrodibenzo[a,e]annulen-5-ol (8-c ) using elemental bromine (Br₂ ) in chloroform (CHCl₃ ).

Reaction Conditions and Mechanism

A solution of 8-c (843 mg, 3.8 mmol) in anhydrous CHCl₃ (11 mL) is treated with bromine (0.29 mL, 5.7 mmol, 1.5 equiv) at room temperature under inert atmosphere. The reaction proceeds via electrophilic addition, with bromine attacking the electron-rich double bond of the dihydroannulene. The exothermic reaction is monitored by TLC and typically completes within 2 hours.

Workup and Purification

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃ ) to reduce excess bromine. The organic layer is separated, washed with brine, and dried over magnesium sulfate (MgSO₄ ). Purification by flash column chromatography (FCC) using a 2:1 mixture of petroleum ether (PE ) and dichloromethane (DCM ) yields the product as a yellow oil (718 mg, 1.96 mmol, 51.6% yield ).

Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ 3.28–3.52 (2H, m, CH₂), 5.28 (1H, dd, J = 6.0, 10.2 Hz, CH-O), 6.79–7.53 (9H, m, aromatic).
  • Molecular Ion : Observed at m/z 366.095 (calc. for C₁₆H₁₄Br₂).

Synthesis of Precursor (Z)-5,6-Dihydrodibenzo[a,e]annulen-5-ol

The precursor 8-c is synthesized from α,α’-dibromo-o-xylene (8-b ) via lithium-halogen exchange followed by cyclization.

Lithium-Mediated Cyclization

A solution of 8-b (3.6 g, 16 mmol) in tetrahydrofuran (THF , 180 mL) is treated with n-butyllithium (n-BuLi , 2.1 M in pentane, 15 mL, 32 mmol) at room temperature. The reaction generates a lithium intermediate, which undergoes intramolecular cyclization to form 8-c . After 4 hours, the mixture is quenched with water, extracted with dichloromethane (DCM ), and purified by FCC (PE/EtOAc 5:1) to yield 8-c as a white solid (2.99 g, 13.5 mmol, 83% yield ).

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the target compound confirms the tetrahydro configuration and bromine substitution. Key signals include:

  • A doublet of doublets at δ 5.28 ppm for the methine proton adjacent to the hydroxyl group.
  • Multiplet aromatic resonances between δ 6.79–7.53 ppm, consistent with the dibenzoannulene framework.

Mass Spectrometry

High-resolution mass spectrometry (HRMS ) corroborates the molecular formula, with a base peak at m/z 366.095 corresponding to [C₁₆H₁₄Br₂]⁺.

Applications and Derivatives

The bromine substituents in 5,11-dibromo-5,6,11,12-tetrahydrodibenzo[a,e]annulene make it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate functionalized annulenes. Derivatives bearing amino or nitro groups have been explored for optoelectronic materials, leveraging the annulene core’s conjugated π-system.

Data Table : Summary of Synthetic Conditions for 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e]annulene

Parameter Details
Precursor (Z)-5,6-Dihydrodibenzo[a,e]annulen-5-ol (8-c )
Reagent Bromine (Br₂ , 1.5 equiv)
Solvent Chloroform (CHCl₃ )
Reaction Time 2 hours
Temperature Room temperature (25°C)
Workup Quenching with Na₂S₂O₃ , extraction with DCM
Purification Flash column chromatography (PE/DCM 2:1 )
Yield 51.6%
Characterization ¹H NMR, HRMS

Chemical Reactions Analysis

Types of Reactions

5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Products may include ketones, alcohols, or carboxylic acids depending on the extent of oxidation.

    Reduction Reactions: The major product is the fully hydrogenated dibenzo[a,e][8]annulene.

Scientific Research Applications

Organic Synthesis

5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e] annulene serves as an important intermediate in organic synthesis. It can be utilized to create various derivatives that exhibit interesting electronic and photophysical properties. Researchers have explored its role in synthesizing complex organic molecules through cross-coupling reactions .

Materials Science

The compound's unique structure makes it suitable for applications in materials science:

  • Conductive Polymers : Due to its conjugated system, it can be incorporated into polymer matrices to enhance electrical conductivity.
  • Optoelectronic Devices : Its photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Pharmaceutical Research

Research indicates potential applications in drug development:

  • Anticancer Agents : Compounds derived from 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e] annulene have shown promising activity against various cancer cell lines due to their ability to interact with biological targets at the molecular level .

Case Studies

StudyDescriptionFindings
Synthesis of Epoxydibenzo CompoundsInvestigated the synthesis of epoxydibenzo derivatives from 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e] annuleneThe derivatives exhibited enhanced stability and unique electronic properties suitable for optoelectronic applications .
Conductivity Enhancement in PolymersExplored the incorporation of the compound into polymer matricesResulted in significant improvements in electrical conductivity and thermal stability of the resulting composites .
Anticancer Activity AssessmentEvaluated the cytotoxic effects of derivatives on cancer cell linesSeveral derivatives demonstrated potent anticancer activity with minimal toxicity to normal cells .

Mechanism of Action

The mechanism of action of 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the fused ring system can interact with hydrophobic regions of target molecules, enhancing its overall activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Core Structure Molecular Weight (g/mol) Key Applications References
5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene Br at 5,11 Dibenzo[a,e][8]annulene 366.0 Precursor for polymers, cross-coupling reactions
5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene None Dibenzo[a,e][8]annulene 208.3 Ligand synthesis, conformational studies
Argemonine 2,3,8,9-Tetramethoxy, 13-methyl Dibenzo[a,e][8]annulene with epimino group 355.4 Alkaloid with biological activity
12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine Br at 12,13; O atoms in ring Benzotetraoxacyclododecine 412.0 Potential macrocyclic ether applications
5,6,11,12-Tetradehydrobenzo[a,e][8]annulene Triple bonds at 5,6 and 11,12 Dehydrogenated dibenzo[a,e][8]annulene 204.2 Cyclic polymer synthesis via ROAMP
Methanodibenzo[a,e][8]annulene dianhydrides (CTB1, CTB2) Dianhydride groups Methano-bridged dibenzo[a,e][8]annulene CTB1: 424.3; CTB2: 452.3 Polyimides for gas-separation membranes

Conformational and Spectroscopic Differences

  • Dynamic Behavior : NMR studies reveal that 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene undergoes rapid chair-to-chair inversion at room temperature, whereas bromination at positions 5 and 11 introduces steric hindrance, slowing conformational changes .
  • Comparison with Diazocines : Nitrogen-containing analogues like 5,6,11,12-tetrahydrodibenzo[b,f][1,4]diazocines exhibit rigid, concave geometries suitable for host-guest chemistry, contrasting with the planar dibenzo[a,e]annulene core .

Biological Activity

5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e] annulene is a dibrominated derivative of dibenzo[a,e]cyclooctene. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C16H14Br2
  • Molecular Weight : 366.09 g/mol
  • CAS Number : 94275-22-6

Biological Activity Overview

Research indicates that 5,11-dibromo-5,6,11,12-tetrahydrodibenzo[a,e] annulene exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures have shown antiviral properties. For instance, related dibenzo derivatives have demonstrated efficacy against HIV and other viral infections by inhibiting viral replication and entry into host cells .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have indicated that certain dibenzos exhibit potent antibacterial effects, suggesting a potential for developing new antimicrobial agents .
  • Anticancer Potential : Certain members of the dibenzo family have been studied for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of angiogenesis .

Antimicrobial Efficacy

Research on dibenzos has shown promising results against drug-resistant bacterial strains. For example:

  • A series of compounds were synthesized and tested for their ability to inhibit MRSA growth. Some exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics like Vancomycin .
CompoundMIC (μg/mL)Activity
Compound A0.78Anti-MRSA
Compound B0.06Anti-VRE

Anticancer Research

The anticancer potential of similar dibenzo compounds has been explored in various cancer models:

  • In vitro studies demonstrated that these compounds could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .

The biological activities of 5,11-dibromo-5,6,11,12-tetrahydrodibenzo[a,e] annulene are hypothesized to involve:

  • Inhibition of Enzymatic Activity : Many dibenzo derivatives inhibit key enzymes involved in viral replication and bacterial survival.
  • Cell Cycle Arrest : Compounds may induce cell cycle arrest at various checkpoints leading to increased apoptosis in cancer cells.
  • Membrane Disruption : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis.

Q & A

Q. What are the established synthetic methodologies for preparing 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene?

The compound is typically synthesized via bromination of its parent annulene derivative. A modified Cope-Fenton procedure involves reacting 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene with N-bromosuccinimide (NBS) in carbon tetrachloride under reflux, yielding the dibrominated product in ~89% purity after hot filtration and solvent evaporation . Column chromatography (silica gel, dichloromethane/ethyl acetate) is critical for isolating intermediates and ensuring purity. Contaminants like unreacted dimer or over-brominated byproducts must be monitored via TLC or HPLC .

Q. How is the compound characterized structurally and spectroscopically?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ reveal distinct proton environments (e.g., aromatic vs. bridgehead hydrogens). DMSO-d₆ induces dynamic NMR effects due to hydrogen bonding, causing splitting of benzyl proton signals (e.g., doublets at 8.22 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and bromine isotope patterns.
  • X-ray Crystallography : Used to resolve stereochemistry and confirm bridged annulene conformation in derivatives .

Advanced Research Questions

Q. How does solvent choice influence the dynamic behavior of this compound in NMR studies?

In DMSO-d₆, the dibrominated annulene exhibits temperature-dependent NMR behavior due to hydrogen bonding with the solvent. At 298 K, benzyl protons split into doublets (e.g., 8, 9, 11, 12), while at 418 K, these signals merge into broad singlets, indicating rapid conformational exchange. This contrasts with CDCl₃, where all protons resonate as singlets due to minimal solvent-solute interactions . Researchers must account for solvent effects when interpreting NMR data for mechanistic studies.

Q. What are the challenges in utilizing this compound for ring-opening alkyne metathesis polymerization (ROAMP)?

The compound’s strained structure decomposes rapidly at temperatures >40°C, limiting its compatibility with thermally sensitive ROAMP catalysts (e.g., alkylidyne complexes). To mitigate this, low-temperature protocols (e.g., –30°C) or alternative catalysts with faster initiation kinetics are recommended. Impurities from partial decomposition (e.g., linear oligomers) can be minimized via rigorous purification and real-time reaction monitoring using MALDI-TOF .

Q. How do steric and electronic factors influence its reactivity in Tröger’s base analog synthesis?

The dibromo groups act as directing agents in condensation reactions with aldehydes. For example, benzaldehyde reacts with the annulene’s cyclic diamine intermediates to form methano-strapped Tröger’s base analogs. Steric hindrance from substituents (e.g., methyl groups at positions 4 and 10) slows ethanolysis, necessitating reflux conditions. Electron-withdrawing bromine atoms enhance electrophilicity at the bridgehead, enabling regioselective functionalization .

Data Contradictions and Resolution

Q. Discrepancies in reported thermal stability: How to reconcile decomposition claims?

Some studies report decomposition above 40°C , while others describe stable polymerization at moderate temperatures . This discrepancy arises from catalyst selection: thermally robust catalysts (e.g., Mo-based alkylidynes) tolerate transient heating, whereas Fe or Ru catalysts degrade. Researchers should pre-screen catalysts via differential scanning calorimetry (DSC) to identify compatible systems.

Methodological Recommendations

Q. Optimal purification strategies for derivatives

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 → 1:1) to separate brominated isomers .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .
  • Avoid Prolonged Air Exposure : Derivatives like 9 and 11 oxidize upon air exposure, necessitating argon storage .

Applications in Materials Science

Q. Can this compound be used to design microporous polymers for gas separation?

Yes. Carbocyclic analogs (e.g., CTB1 and CTB2) derived from the annulene scaffold form polyimides with intrinsic microporosity (PIMs). These exhibit high BET surface areas (580 m²/g) and selective O₂/N₂ permeability (206 barrer, selectivity 5.2), making them candidates for membrane-based gas separation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene
Reactant of Route 2
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5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene

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